![molecular formula C17H13ClN4O2S2 B2364243 2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 671199-95-4](/img/structure/B2364243.png)
2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a useful research compound with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It is a derivative of 1,2,4-triazole, a heterocyclic compound that has various pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions starting from a base compound such as 4-chlorobenzoic acid . The process includes esterification, hydrazination, salt formation, and cyclization . All reactions are typically monitored by thin layer chromatography .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring system containing two nitrogen atoms and one sulfur atom . This ring system is known for its stability and difficulty to cleave .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-triazole, is expected to exhibit a wide range of chemical reactions. For instance, 1,2,4-triazoles can react with 2-bromoacetophenones to form various derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.95. Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized using various techniques. Researchers have explored its structural properties through TEM, BET, XRD, FT-IR, SEM, and EDX. Notably, the material with 2.5% vanadia loaded on fluorapatite (V2O5/FAp) exhibited excellent catalytic activity . This section highlights the compound’s preparation and characterization.
One-Pot Multicomponent Reactions
The compound has found application in one-pot multicomponent reactions. Specifically, a three-component fusion reaction involving 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature yields novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines. The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of the catalyst, and no need for column chromatography . This section emphasizes the compound’s role in efficient multicomponent reactions.
Heterogeneous Catalysts
Fluorapatite (FAp) serves as a heterogeneous catalyst due to its stability and tunable properties. FAp can accommodate different anionic and cationic ions, making it suitable for various applications. Its ion exchangeability allows for the incorporation of metal ions, resulting in supported metal composites with high stability and tunable acid–base properties. The compound contributes to the pool of efficient heterogeneous catalysts for carbon-carbon and carbon-nitrogen bond construction reactions . This section discusses the compound’s role in catalysis.
Visible-Light-Mediated Synthesis
In another context, diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, react with 3-mercapto[1,2,4]triazoles under aqueous conditions. This visible-light-mediated, catalyst-free reaction leads to the formation of thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields. The compound plays a crucial role in this regioselective synthesis . This section highlights its contribution to visible-light-mediated reactions.
Mechanism of Action
Target of action
The compound “2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” belongs to the class of thiazole and triazole derivatives. These classes of compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
Thiazole and triazole derivatives often act by binding to their target proteins and modulating their activity. The specific mode of action would depend on the exact nature of the target and the context in which the compound is acting .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazole and triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure and the route of administration. Generally, thiazole and triazole derivatives are well absorbed and distributed in the body, but the specifics would depend on the exact compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, if the compound targets an enzyme involved in cell proliferation, it might have anticancer effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. These factors can affect the compound’s solubility, stability, and its ability to reach and interact with its targets .
Future Directions
1,2,4-Triazole derivatives, including this compound, have a wide range of biological activities and are integral parts of various drugs . Therefore, future research could focus on exploring its potential applications in medicine, such as its antifungal, antibacterial, anticancer, and antiviral properties .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h1-7,9H,8,10H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQYNYZKOAYVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.